![molecular formula C15H23NO4S2 B2871457 1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097892-65-2](/img/structure/B2871457.png)
1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
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Description
1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, also known as BMS-204352, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to a class of molecules known as piperidine sulfonamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Scientific Research Applications
Glycosylation Enhancers
- Glycoside Formation and Glycosylation Reactions : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been identified as a potent reagent for activating thioglycosides, facilitating their conversion to glycosides at low temperatures. This method is significant for forming diverse glycosidic linkages, crucial in synthesizing complex carbohydrates and glycoconjugates for biological research and pharmaceutical development (Crich & Smith, 2001).
Antibacterial Compounds
- Synthesis and Antibacterial Properties : N-substituted derivatives of 1-(phenylsulfonyl)piperidine have been synthesized and shown to possess moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underscores the importance of sulfonyl piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Cancer Research
- Antiproliferative Activity Against Human Cancer Cell Lines : Benzenesulfonylguanidine derivatives, modified with nitrogen-containing heterocycles like piperidine, have shown to inhibit the growth of various human cancer cell lines. This highlights their potential as frameworks for designing new anticancer drugs (Pogorzelska et al., 2017).
Enzyme Inhibition
- Inhibition of Cholinesterase Enzymes : Sulfonamides bearing the piperidine nucleus have been studied for their inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating their potential in treating conditions associated with enzyme dysfunction (Khalid et al., 2013).
Antioxidant and Anti-inflammatory Activities
- Antioxidant and Enzyme Inhibitory Properties : Studies on benzenesulfonamides incorporating triazine motifs have revealed moderate antioxidant activity and significant inhibitory effects against enzymes like AChE, BChE, and tyrosinase. These findings suggest potential applications in treating neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-9-6-10-16(11-15)22(19,20)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWKKZMRRNZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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